5-Bromo-[1,1'-biphenyl]-3-carbaldehyde
Description
5-Bromo-[1,1'-biphenyl]-3-carbaldehyde is a brominated biphenyl aldehyde with the molecular formula C₁₃H₉BrO and a molar mass of 261.11 g/mol . It is a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . Its aldehyde group at the 3-position and bromine substituent at the 5-position make it a versatile building block for pharmaceuticals, agrochemicals, and materials science. The compound is sensitive to light and moisture and requires careful handling due to its irritant properties .
Properties
Molecular Formula |
C13H9BrO |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
3-bromo-5-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H |
InChI Key |
JSSSQGQWQRMPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of [1,1’-biphenyl]-3-carbaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the biphenyl structure in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 5-Bromo-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 5-Bromo-[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 5-Bromo-[1,1'-biphenyl]-3-carbaldehyde, highlighting differences in substituent positions, yields, and reactivity:
Key Research Findings
Low-Yield Challenges : The synthesis of brominated analogs like 2′-bromo-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde often suffers from competing side reactions (e.g., debromination or aldehyde oxidation), necessitating optimized reaction conditions .
Substituent-Dependent Stability : Methyl and methoxy groups improve stability and yield compared to bromine, which introduces steric and electronic challenges .
Functional Group Interplay : The aldehyde group’s reactivity is modulated by adjacent substituents. For example, electron-withdrawing bromine reduces nucleophilicity at the aldehyde, while electron-donating groups (e.g., -OCH₃) enhance it .
Biological Activity
5-Bromo-[1,1'-biphenyl]-3-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
5-Bromo-[1,1'-biphenyl]-3-carbaldehyde is characterized by its biphenyl structure with a bromine substituent and an aldehyde functional group. This configuration is crucial for its reactivity and biological interactions.
Target Interactions : The compound exhibits a high affinity for various biological receptors and enzymes, influencing multiple biochemical pathways. Notably, it interacts with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and endogenous compounds.
Biochemical Pathways : The compound's activity involves modulation of signaling pathways such as the aryl hydrocarbon receptor pathway, which can lead to alterations in gene expression and cellular responses. This mechanism is pivotal in its anticancer properties .
Anticancer Properties
Research has indicated that 5-Bromo-[1,1'-biphenyl]-3-carbaldehyde exhibits significant anticancer activity across various cancer cell lines. For instance, studies have shown that derivatives of brominated biphenyl compounds can inhibit tumor growth in models of leukemia and solid tumors .
- Case Study : In vitro studies demonstrated that this compound reduced the proliferation of human tumor cell lines, including those resistant to traditional therapies. The mechanism was linked to apoptosis induction via the activation of caspase pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties against several bacterial strains. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) assays.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest potential applications in treating bacterial infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, 5-Bromo-[1,1'-biphenyl]-3-carbaldehyde has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in inflammatory diseases .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of 5-Bromo-[1,1'-biphenyl]-3-carbaldehyde suggests good bioavailability due to its moderate lipophilicity. However, toxicity studies are essential to ascertain safe dosage levels for therapeutic use. Initial findings indicate that at lower doses, the compound exhibits minimal toxicity while maintaining efficacy against target cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
